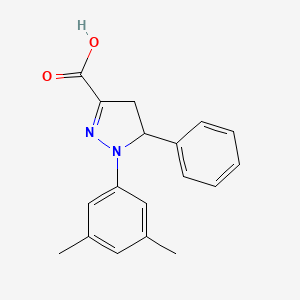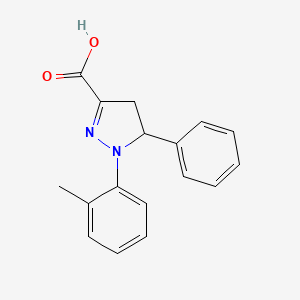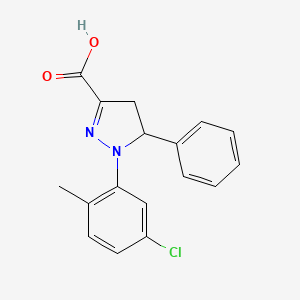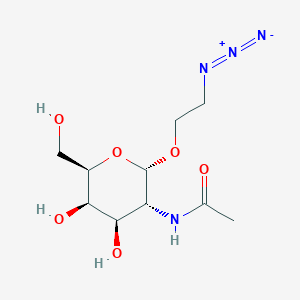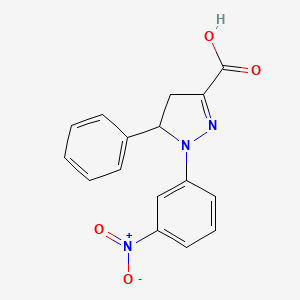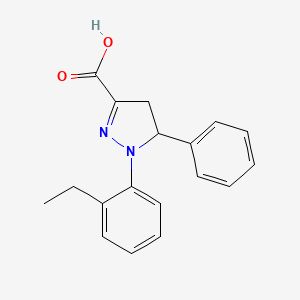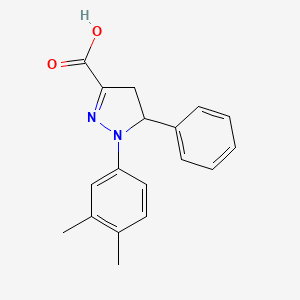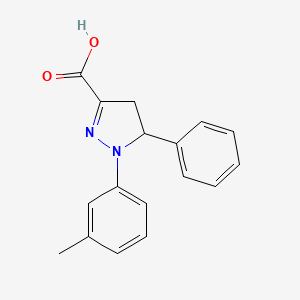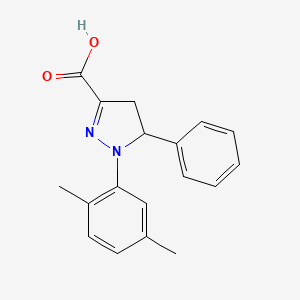
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 1-MNPPCA, is an organic compound belonging to the class of pyrazole carboxylic acids. It is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals, including the active ingredients of the herbicides atrazine and simazine. 1-MNPPCA is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as a substrate for certain enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes catalyze the metabolic transformation of this compound into its metabolites, which are then eliminated from the body. Additionally, it is believed that this compound may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may interact with certain enzymes and proteins to modulate their activity. Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which may affect the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a versatile building block for the synthesis of a variety of compounds and has been used in a variety of scientific research applications. It has the advantage of being easily synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity. However, this compound is a relatively expensive compound and may not be suitable for large-scale synthesis.
Orientations Futures
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has potential applications in the development of new drugs, agrochemicals, and dyes. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to understand the structure-activity relationships of this compound and its metabolites. Finally, more research is needed to understand the toxicity of this compound and its effects on the environment.
Méthodes De Synthèse
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from a variety of starting materials. The most common method is the reaction of 2-chloro-5-nitrophenol with 1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is heated to a temperature of between 120-140°C. The reaction yields this compound as the final product.
Applications De Recherche Scientifique
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as drugs, agrochemicals, and dyes. It has also been used as a model compound to study the mechanism of action of certain enzymes and to investigate the structure-activity relationships of various compounds. Additionally, this compound has been used to study the binding of various ligands to proteins.
Propriétés
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPZQZKQRIBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)
